Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate
For Immediate Release
Palo Alto, CA – January 21, 2026 – This in-depth technical guide provides a comprehensive, multi-faceted approach to the structural elucidation of ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate, a polysubstituted pyrrole derivative of significant interest to researchers, scientists, and professionals in drug development. By integrating data from foundational spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—this document offers a self-validating system for confirming the molecule's precise chemical structure. This guide emphasizes the causality behind experimental choices and provides field-proven insights into the interpretation of complex spectral data.
Introduction
Ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate (IUPAC Name), with the Chemical Abstracts Service (CAS) number 37013-86-8 and molecular formula C12H17NO3, belongs to the pyrrole class of heterocyclic compounds.[1] Pyrrole motifs are central to a myriad of natural products and pharmaceuticals, making the unambiguous determination of their substitution patterns a critical step in chemical synthesis and drug discovery.[2][3] This guide will walk through a logical, stepwise process to confirm the structure of this specific pyrrole derivative, from its elemental composition to the precise arrangement of its functional groups.
Part 1: Foundational Analysis and Synthesis Rationale
Before delving into spectroscopic analysis, it is crucial to establish the compound's molecular formula and understand its likely synthetic origin.
Molecular Formula and Unsaturation
The molecular formula, C12H17NO3, is the cornerstone of the elucidation process. From this, the degree of unsaturation (DoU) can be calculated using the formula:
DoU = C + 1 - (H/2) - (X/2) + (N/2)
For C12H17NO3: DoU = 12 + 1 - (17/2) + (1/2) = 5
This value indicates the presence of five rings and/or double bonds. The pyrrole ring itself accounts for four degrees of unsaturation (one ring and two double bonds). The remaining degree of unsaturation is attributed to the carbonyl group of the acetyl substituent.
Probable Synthetic Route: The Knorr Pyrrole Synthesis
A common and efficient method for the synthesis of polysubstituted pyrroles is the Knorr pyrrole synthesis.[4] This reaction involves the condensation of an α-amino-ketone with a β-ketoester.[4] For the target molecule, a plausible Knorr synthesis would involve the reaction of ethyl 2-amino-3-oxopentanoate with 3-acetyl-2-butanone.
Understanding the synthetic route is vital as it provides a logical framework for the expected connectivity of the substituents on the pyrrole ring and helps to anticipate potential isomeric impurities.
Part 2: A Multi-Spectroscopic Approach to Structure Elucidation
The synergistic use of NMR, IR, and MS provides a comprehensive and cross-validated confirmation of the molecular structure.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
The predicted ¹H NMR spectrum of ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate in a suitable solvent like CDCl₃ would exhibit the following key signals:
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.0-9.5 | broad singlet | 1H | N-H | The N-H proton of the pyrrole ring is typically deshielded and often appears as a broad signal. |
| ~4.30 | quartet | 2H | -OCH₂CH₃ | The methylene protons of the ethyl ester are adjacent to an oxygen atom and are split by the neighboring methyl group. |
| ~2.70 | quartet | 2H | -CH₂CH₃ | The methylene protons of the ethyl group on the pyrrole ring are deshielded by the ring and split by the adjacent methyl group. |
| ~2.50 | singlet | 3H | -C(O)CH₃ | The methyl protons of the acetyl group are adjacent to a carbonyl group, resulting in a downfield shift. |
| ~2.40 | singlet | 3H | C5-CH₃ | The methyl protons attached to the pyrrole ring at the C5 position. |
| ~1.35 | triplet | 3H | -OCH₂CH₃ | The methyl protons of the ethyl ester are split by the adjacent methylene group. |
| ~1.20 | triplet | 3H | -CH₂CH₃ | The methyl protons of the ethyl group on the pyrrole ring are split by the adjacent methylene group. |
The predicted broadband proton-decoupled ¹³C NMR spectrum will reveal twelve distinct carbon signals, consistent with the molecular formula.
| Predicted Chemical Shift (ppm) | Assignment | Rationale |
| ~195 | -C(O)CH₃ | The carbonyl carbon of the acetyl group is significantly deshielded. |
| ~162 | -COOCH₂CH₃ | The carbonyl carbon of the ethyl ester. |
| ~135 | C4 | The pyrrole ring carbon bearing the acetyl group. |
| ~130 | C5 | The pyrrole ring carbon bearing the methyl group. |
| ~125 | C2 | The pyrrole ring carbon bearing the ethyl ester group. |
| ~120 | C3 | The pyrrole ring carbon bearing the ethyl group. |
| ~60 | -OCH₂CH₃ | The methylene carbon of the ethyl ester, bonded to oxygen. |
| ~30 | -C(O)CH₃ | The methyl carbon of the acetyl group. |
| ~18 | -CH₂CH₃ | The methylene carbon of the ethyl group on the pyrrole ring. |
| ~15 | -OCH₂CH₃ | The methyl carbon of the ethyl ester. |
| ~14 | C5-CH₃ | The methyl carbon attached to the C5 position of the pyrrole ring. |
| ~13 | -CH₂CH₃ | The methyl carbon of the ethyl group on the pyrrole ring. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is instrumental in identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.
| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 | N-H stretch | Pyrrole N-H |
| ~2970-2850 | C-H stretch | Aliphatic C-H |
| ~1700 | C=O stretch | Ester carbonyl |
| ~1650 | C=O stretch | Ketone carbonyl |
| ~1550 | C=C stretch | Pyrrole ring |
The presence of two distinct carbonyl absorption bands is a key diagnostic feature, confirming the presence of both the ester and acetyl functionalities.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns.[3]
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound, which is approximately 223.12 g/mol . High-resolution mass spectrometry (HRMS) would confirm the elemental composition of C12H17NO3.
The fragmentation of substituted pyrroles is influenced by the nature and position of the substituents.[9] Key expected fragmentation pathways for ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate include:
-
Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment ion at m/z 178.
-
Loss of the ethyl group (-CH₂CH₃): Cleavage of the ethyl group from the pyrrole ring would lead to a fragment at m/z 194.
-
Loss of the acetyl group (-COCH₃): This would produce a fragment ion at m/z 180.
-
McLafferty rearrangement: The acetyl group could undergo a McLafferty rearrangement, leading to the loss of ethene and the formation of a radical cation at m/z 195.
Part 3: Integrated Structure Elucidation Workflow
The following diagram illustrates the logical flow of the structure elucidation process, integrating data from all spectroscopic techniques to arrive at a single, unambiguous structure.
Caption: Integrated workflow for the structural elucidation of ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate.
Conclusion
The comprehensive analysis of predicted ¹H NMR, ¹³C NMR, IR, and MS data, guided by the foundational knowledge of the molecular formula and a plausible synthetic pathway, allows for the confident elucidation of the structure of ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate. Each spectroscopic technique provides a unique and complementary piece of the structural puzzle, and their combined interpretation forms a self-validating system that confirms the precise arrangement of atoms in the molecule. This guide serves as a robust framework for researchers and scientists engaged in the synthesis and characterization of novel pyrrole-based compounds.
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